molecular formula C18H23N3O3S B2926654 N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034611-33-9

N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2926654
CAS No.: 2034611-33-9
M. Wt: 361.46
InChI Key: KQXWLVSHYOSWPX-UHFFFAOYSA-N
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Description

The compound "N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide" is a sulfonamide derivative featuring a benzofuran moiety linked to a substituted imidazole ring. Its structure includes:

  • Benzofuran: A fused bicyclic aromatic system with an oxygen atom, contributing to π-π stacking interactions and metabolic stability .
  • Imidazole core: A five-membered heterocycle with nitrogen atoms at positions 1 and 3.
  • Sulfonamide group: Positioned at the imidazole’s 4th carbon, this moiety is critical for hydrogen bonding and solubility modulation.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-12(2)18-19-17(11-21(18)4)25(22,23)20-13(3)9-15-10-14-7-5-6-8-16(14)24-15/h5-8,10-13,20H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXWLVSHYOSWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NC(C)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde . The final step involves the sulfonation of the imidazole ring, followed by the coupling of the benzofuran moiety to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations
Compound Name Aromatic Ring Imidazole Substituents Sulfonamide Position Molecular Weight Key Synthesis Steps
Target: N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide Benzofuran (O-based) 1-methyl, 2-isopropyl 4 ~407.5 (calc.) Likely involves N-acylation, CDI cyclization*
1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one Benzimidazolone (N-based) 1-isopropyl, 5-methyl N/A Not reported Nitro reduction, CDI cyclization
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide Indole (N-based) 1-isopropyl 4 362.4 N-acylation, hydroxyethyl linkage

Key Observations :

  • Aromatic Ring Differences :
    • The benzofuran in the target compound introduces an oxygen atom, enhancing electronegativity and metabolic stability compared to nitrogen-containing indole () or benzimidazolone () derivatives .
    • Indole’s NH group () may confer stronger hydrogen-bonding capacity, while benzofuran’s rigidity could improve bioavailability.
  • Substituent Effects: The target’s 2-isopropyl and 1-methyl groups increase lipophilicity (higher logP) relative to the hydroxyethyl group in ’s compound, which improves solubility .
  • Synthesis :

    • All compounds employ N-functionalization (e.g., N-acylation in and ). The target’s synthesis likely parallels these steps, with benzofuran incorporation requiring specialized coupling reactions.

Research Findings and Limitations

  • Gaps in Data : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Structural comparisons rely on inferred properties from analogs.
  • Methodology : SHELX software () is widely used for crystallographic refinement, suggesting its applicability for resolving the target’s structure if synthesized .

Biological Activity

N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure consists of a benzofuran moiety linked to an imidazole sulfonamide framework. The presence of the sulfonamide group is significant, as it is often associated with antibacterial and antifungal properties.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown promising results against several bacterial strains.

Compound NameConcentration (mM)Zone of Inhibition (mm)
Isopropyl (5a)8E. coli: 8
S. aureus: 9
B. subtilis: 6
S. epidermidis: 10.5

This table illustrates the antimicrobial efficacy of the compound against various strains, indicating its potential as an antibacterial agent .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of imidazole derivatives. Research has shown that certain imidazole compounds can effectively reduce seizure activity in animal models, suggesting a possible therapeutic application in epilepsy treatment.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Sulfonamides often inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Modulation of Ion Channels : Imidazole derivatives may interact with ion channels in neuronal cells, contributing to their anticonvulsant effects.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their pharmacological potential:

  • Study on Antibacterial Activity : A study demonstrated that a structurally similar compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that modifications in the imidazole ring can enhance antibacterial properties .
  • Anticonvulsant Efficacy : In a controlled experiment involving animal models, a derivative showed a marked reduction in seizure frequency compared to control groups, indicating its potential utility in epilepsy management .

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